
2,3-Didocecanoyl-sn-glycero-1-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Didocecanoyl-sn-glycero-1-phosphocholine is a synthetic phospholipid compound. It is a derivative of phosphatidylcholine, which is a major component of biological membranes. This compound is characterized by the presence of two dodecanoyl (lauric acid) chains attached to the glycerol backbone at the 2 and 3 positions, and a phosphocholine group at the 1 position. It is commonly used in scientific research due to its unique properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Didocecanoyl-sn-glycero-1-phosphocholine typically involves the esterification of glycerol with lauric acid to form the dodecanoyl chainsThe reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous production methods. Quality control measures are implemented to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Didocecanoyl-sn-glycero-1-phosphocholine undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the dodecanoyl chains, leading to the formation of peroxides and other oxidation products.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions, resulting in the release of lauric acid and glycerophosphocholine.
Substitution: The phosphocholine group can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), acids or bases for hydrolysis (e.g., hydrochloric acid, sodium hydroxide), and nucleophiles for substitution reactions (e.g., amines, thiols). The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include lauric acid, glycerophosphocholine, and various substituted phosphocholine derivatives .
Aplicaciones Científicas De Investigación
2,3-Didocecanoyl-sn-glycero-1-phosphocholine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of phospholipids in various environments.
Biology: It serves as a component in the preparation of liposomes and other lipid-based delivery systems.
Medicine: It is investigated for its potential in drug delivery, particularly for targeting specific tissues or cells.
Industry: It is used in the formulation of cosmetics and personal care products due to its emulsifying properties
Mecanismo De Acción
The mechanism of action of 2,3-Didocecanoyl-sn-glycero-1-phosphocholine involves its integration into biological membranes. It interacts with membrane proteins and lipids, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane trafficking. The compound’s effects are mediated through its interactions with specific molecular targets, such as phospholipases and membrane receptors .
Comparación Con Compuestos Similares
2,3-Didocecanoyl-sn-glycero-1-phosphocholine can be compared with other similar compounds, such as:
1,2-Didecanoyl-sn-glycero-3-phosphocholine: Similar in structure but with different positional isomerism.
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: Contains myristic acid chains instead of lauric acid.
1,2-Dioleoyl-sn-glycero-3-phosphocholine: Contains oleic acid chains, which are unsaturated .
These compounds share similar properties but differ in their fatty acid composition, which can influence their behavior and applications. This compound is unique due to its specific fatty acid chains and positional isomerism, which can affect its interactions with biological membranes and its overall functionality.
Propiedades
Fórmula molecular |
C32H64NO8P |
|---|---|
Peso molecular |
621.8 g/mol |
Nombre IUPAC |
[(2S)-2,3-di(dodecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/t30-/m0/s1 |
Clave InChI |
IJFVSSZAOYLHEE-PMERELPUSA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



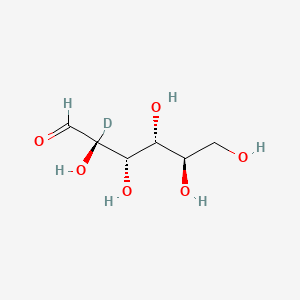

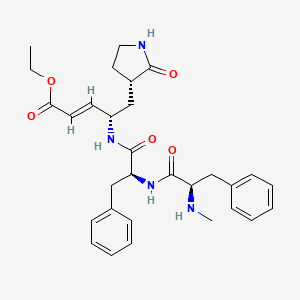
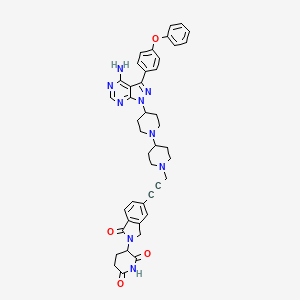

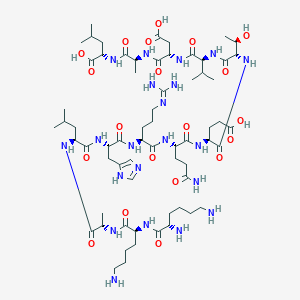
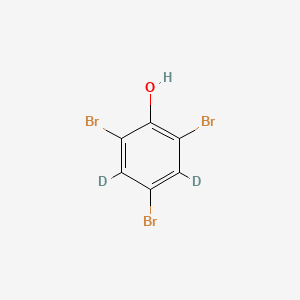

![[(2R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] 4-oxopentanoate](/img/structure/B12401312.png)
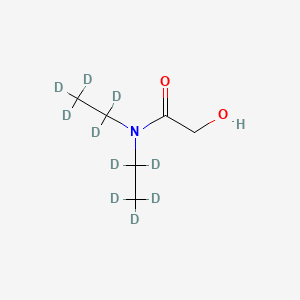
![5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide](/img/structure/B12401325.png)


